Steppogenin

Catalog No.
S1551292
CAS No.
56486-94-3
M.F
C15H12O6
M. Wt
288.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Steppogenin

CAS Number

56486-94-3

Product Name

Steppogenin

IUPAC Name

2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one

Molecular Formula

C15H12O6

Molecular Weight

288.25 g/mol

InChI

InChI=1S/C15H12O6/c16-7-1-2-9(10(18)3-7)13-6-12(20)15-11(19)4-8(17)5-14(15)21-13/h1-5,13,16-19H,6H2

InChI Key

QBLQLKNOKUHRCH-UHFFFAOYSA-N

SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=C(C=C3)O)O

Synonyms

Norartocarpanone; (2S)-5,7,2',4'-Tetrahydroxyflavanone; (2S)-2-(2,4-Dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=C(C=C3)O)O

Isomeric SMILES

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=C(C=C3)O)O

Antioxidant Activity:

Studies suggest Steppogenin possesses potent antioxidant properties. In vitro (performed in a test tube) and in vivo (performed in a living organism) experiments have demonstrated its ability to scavenge free radicals, molecules associated with oxidative stress and cell damage. This antioxidant capacity could potentially contribute to the prevention of various diseases, including:

  • Neurodegenerative diseases: Steppogenin's ability to combat free radicals might offer neuroprotective benefits, potentially mitigating the progression of neurodegenerative diseases like Alzheimer's and Parkinson's disease [].

Anti-inflammatory Activity:

Research suggests Steppogenin may exhibit anti-inflammatory properties. Studies have shown its ability to:

  • Inhibit the production of inflammatory mediators [].
  • Suppress the activity of enzymes involved in inflammation [].

These findings indicate Steppogenin's potential role in managing inflammatory conditions such as arthritis and inflammatory bowel disease.

Anti-cancer Activity:

Preliminary research suggests Steppogenin may possess anti-cancer properties. Studies have reported its ability to:

  • Induce cell death in cancer cells [].
  • Suppress the proliferation of cancer cells.

Steppogenin, scientifically known as 5,7,2',4'-tetrahydroxyflavanone, is a flavonoid compound primarily isolated from the Morus alba (white mulberry) and Cudrania tricuspidata plants. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its structure features multiple hydroxyl groups that contribute to its reactivity and biological efficacy.

  • Research suggests Steppogenin may act as an inhibitor of HIF-1α and DLL4, molecules involved in cellular processes []. However, the detailed mechanism of action requires further investigation [].
  • Information on safety and hazards associated with Steppogenin is not available in publicly accessible scientific literature. It's important to handle unknown compounds with caution in a laboratory setting.
Typical of flavonoids, particularly involving its hydroxyl groups. It can undergo oxidation and reduction reactions, which are crucial for its antioxidant properties. Additionally, steppogenin has been shown to inhibit specific enzymes, such as α-glucosidase, demonstrating its potential in managing blood glucose levels. The inhibition mechanism is characterized by noncompetitive inhibition, with kinetic parameters indicating a Km value of 1.1×103 M1.1\times 10^{-3}\text{ M} and a Ki value of 1×105 M1\times 10^{-5}\text{ M} .

Steppogenin exhibits significant biological activities:

  • Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
  • Anti-inflammatory Effects: Steppogenin suppresses inflammatory responses by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways .
  • Anticancer Properties: Recent studies indicate that steppogenin inhibits tumor growth and angiogenesis by targeting hypoxia-inducible factor 1-alpha (HIF-1α) and DLL4 activity in endothelial cells under hypoxic conditions .

Steppogenin can be synthesized through various methods:

  • Extraction from Natural Sources: The primary method involves the extraction from plants like Morus alba and Cudrania tricuspidata using solvents such as ethanol or methanol.
  • Chemical Synthesis: Synthetic routes may involve the use of flavonoid precursors and specific reagents to introduce hydroxyl groups at designated positions on the flavonoid backbone.
  • Microwave-Assisted Synthesis: This modern technique enhances the yield and purity of steppogenin through rapid heating and controlled reaction conditions .

Steppogenin has several applications in various fields:

  • Pharmaceuticals: Due to its anti-inflammatory and anticancer properties, it is explored as a potential therapeutic agent for diseases like diabetes and cancer.
  • Nutraceuticals: Its antioxidant properties make it suitable for dietary supplements aimed at reducing oxidative stress.
  • Cosmetics: The compound's ability to combat inflammation and oxidative damage is being investigated for skincare formulations.

Research on steppogenin's interactions with other compounds indicates its synergistic effects when combined with other flavonoids or antioxidants. For instance, studies have shown that steppogenin can enhance the bioavailability of certain vitamins like ascorbic acid when formulated together . Additionally, its interaction with cellular pathways involved in inflammation suggests potential for combination therapies in treating inflammatory diseases.

Steppogenin shares structural similarities with other flavonoids but is unique due to its specific hydroxylation pattern. Here are some similar compounds:

Compound NameStructure CharacteristicsUnique Features
OxyresveratrolContains two additional hydroxyl groupsStronger competitive inhibitor of α-glucosidase
QuercetinThree hydroxyl groups on the flavonoid ringWell-known for broad antioxidant properties
KaempferolSimilar flavonoid backboneExhibits strong anti-cancer activity

Steppogenin's distinct arrangement of hydroxyl groups contributes to its unique biological activities compared to these similar compounds.

Physical Description

Solid

XLogP3

2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

288.06338810 g/mol

Monoisotopic Mass

288.06338810 g/mol

Heavy Atom Count

21

Melting Point

255 - 257 °C

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]

Dates

Modify: 2023-08-15

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